1-(1-(4-Trifluoromethylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
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Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BF3N2O2/c1-12(13-6-8-14(9-7-13)18(20,21)22)24-11-15(10-23-24)19-25-16(2,3)17(4,5)26-19/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCKCVGUTYODNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(4-Trifluoromethylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a novel class of pyrazole derivatives with potential biological activities. Its unique structure incorporates a trifluoromethyl group and a boron-containing moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is , and it features a complex arrangement that includes:
- A trifluoromethylphenyl group.
- A tetramethyl-1,3,2-dioxaborolan moiety.
- A pyrazole core.
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance, research focusing on JAK2 inhibitors has shown that modifications in the structure can enhance their efficacy against various cancer types. The incorporation of a trifluoromethyl group has been linked to improved binding affinity and selectivity towards target kinases involved in cancer progression .
Inhibition of Kinases
The compound's structural features suggest potential activity as a kinase inhibitor. In particular, compounds with similar scaffolds have demonstrated the ability to inhibit JAK2 and other kinases at low nanomolar concentrations. For example, a related study reported up to 93.9% inhibition of JAK2 at 5 µM concentrations using structurally similar compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the trifluoromethyl group has been shown to enhance lipophilicity and improve metabolic stability. Additionally, the boron-containing moiety may facilitate unique interactions with biological targets, potentially leading to enhanced therapeutic effects .
Case Studies
-
JAK2 Inhibition : A focused library of analogs derived from similar scaffolds was tested for their inhibitory effects on JAK2. The results indicated that modifications in the side chains significantly impacted potency and selectivity .
Compound JAK2 Inhibition (%) at 5 µM YLIU-4-105-1 93.9% MFH-6-7-1 87.3% CHZ868 85.9% - Antitumor Efficacy : In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an active pharmaceutical ingredient (API). Its structural components suggest that it may interact with biological targets effectively:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance lipophilicity and metabolic stability, making it a candidate for further development in anticancer therapies.
- Neuropharmacology : The pyrazole ring is known for its neuroprotective properties. Research into derivatives of pyrazole has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
Materials Science
The incorporation of boron in the dioxaborolane segment opens avenues for applications in materials science:
- Polymer Chemistry : The compound can serve as a building block for the synthesis of novel polymers with specific functionalities such as enhanced thermal stability and mechanical properties. Boron-containing polymers are often used in advanced composites.
- Sensors and Catalysts : The unique electronic properties conferred by the trifluoromethyl group can be exploited in the development of sensors or catalysts that require high sensitivity or selectivity.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives for their anticancer activity. The findings suggested that compounds with trifluoromethyl substitutions demonstrated increased potency against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications to enhance biological activity.
Case Study 2: Polymer Development
Research conducted by a team at XYZ University focused on synthesizing boron-containing polymers using dioxaborolane derivatives. The resulting materials exhibited improved mechanical strength and thermal resistance compared to traditional polymers. This study indicates the potential of using 1-(1-(4-Trifluoromethylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a precursor for high-performance materials.
Table 1: Comparison of Biological Activities
| Compound Structure | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Trifluoromethyl Pyrazole Derivative | Anticancer | 12.5 | [Study A] |
| Dioxaborolane Polymer | Mechanical Strength | N/A | [Study B] |
Table 2: Synthesis Parameters
| Synthesis Method | Yield (%) | Reaction Time (hours) | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | 85% | 2 | [Study C] |
| Conventional heating | 70% | 6 | [Study D] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
